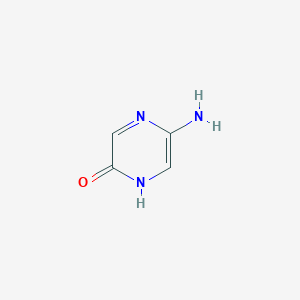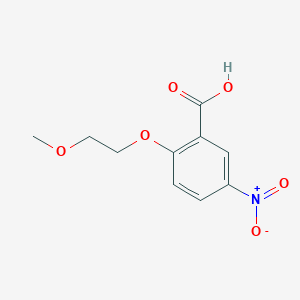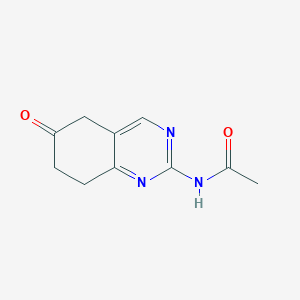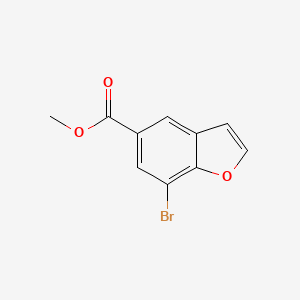
2(1H)-Pyrazinone, 5-amino-
Vue d'ensemble
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .Applications De Recherche Scientifique
Synthesis and Derivatization of 2(1H)-Pyrazinone, 5-amino-
2(1H)-Pyrazinones, including 5-amino variants, are significant in scientific research due to their presence in natural substances and their role in creating bioactive molecules. Synthesizing these compounds often involves strategies developed from acyclic precursors, particularly α-amino acid-derived units. This process has evolved from the early 20th century to the present, enabling the construction of pyrazinone rings through various methodologies (Riesco-Llach et al., 2023).
Biological Activity and Marine Origins
Marine-derived Streptomyces species have been found to produce 2(1H)-pyrazinones with unique structural features. For instance, compounds JBIR-56 and JBIR-57, isolated from a novel Streptomyces species from a marine sponge, showcase the diverse biological activities and unique skeletons connected to peptide chains in pyrazinones. These compounds underline the potential of 2(1H)-pyrazinones in bioactive molecule development (Motohashi et al., 2011).
Microwave-Assisted Synthesis
Microwave-assisted synthesis provides a rapid method for creating N-1, C-6 functionalized 3,5-dichloro-2(1H)-pyrazinones, significantly reducing the reaction time compared to traditional methods. This approach facilitates the generation of functionalized pyrazinone scaffolds, proving valuable in medicinal chemistry for developing inhibitors like those targeting the Hepatitis C virus NS3 protease (Gising et al., 2009).
Peptide Mimicry and Drug Design
The versatility of 3,5-dihalo-2(1H)-pyrazinones as scaffolds in organic synthesis is noteworthy, especially in peptide mimicry and drug design. These scaffolds offer a platform for synthesizing and functionalizing compounds, enabling the exploration of 2(1H)-pyrazinone's potential in mimicking peptide structures and designing novel therapeutics (Pawar & Borggraeve, 2006).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c5-3-1-7-4(8)2-6-3/h1-2H,(H2,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNHZMDYLKCLOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=O)N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chlorofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3121429.png)
![3-Oxa-6-aza-bicyclo[3.1.1]heptane](/img/structure/B3121444.png)



![N-[3-(dimethylamino)propyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B3121480.png)



![4,5-Dihydrothieno[2,3-c]pyridine](/img/structure/B3121492.png)
